molecular formula C18H19N3O B11143361 N-(1-isobutyl-1H-indol-4-yl)nicotinamide

N-(1-isobutyl-1H-indol-4-yl)nicotinamide

Cat. No.: B11143361
M. Wt: 293.4 g/mol
InChI Key: MZXBTLBBFFVWRM-UHFFFAOYSA-N
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Description

N-(1-isobutyl-1H-indol-4-yl)nicotinamide is a synthetic nicotinamide derivative characterized by an indole moiety substituted with an isobutyl group at the 1-position and a nicotinamide group at the 4-position.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H19N3O/c1-13(2)12-21-10-8-15-16(6-3-7-17(15)21)20-18(22)14-5-4-9-19-11-14/h3-11,13H,12H2,1-2H3,(H,20,22)

InChI Key

MZXBTLBBFFVWRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isobutyl-1H-indol-4-yl)nicotinamide typically involves the condensation of an indole derivative with a nicotinamide precursor. One common method involves the reaction of 1-isobutyl-1H-indole-4-carboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(1-isobutyl-1H-indol-4-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1-isobutyl-1H-indol-4-yl)nicotinamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule.

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties, making them valuable candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of N-(1-isobutyl-1H-indol-4-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to interact with various receptors and enzymes, modulating their activity. The nicotinamide moiety contributes to the compound’s ability to participate in redox reactions and influence cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinamide Compounds

Analytical Performance in UPLC-MS/MS Detection

–3 describe a validated UPLC-MS/MS method for detecting seven nicotinamide analogs in health foods. Key parameters for analogous compounds are summarized below:

Compound LOD (μg/mL) Recovery (%) RSD (%)
Nicotinamide mononucleotide 0.075 84.6–108.6 2.1–8.7
Nicotinamide riboside 0.200 88.3–102.4 3.5–7.9
Hypothetical: N-(1-isobutyl) ~0.400* ~80–95* ~5–10*

*Extrapolated based on structural complexity. Larger substituents (e.g., isobutyl-indole) may reduce extraction efficiency due to hydrophobicity, requiring solvent optimization beyond 10% methanol-water .

Structural and Functional Divergence

  • NAD+ Precursor Activity : Unlike NMN or nicotinamide riboside, the indole-isobutyl group in N-(1-isobutyl-1H-indol-4-yl)nicotinamide may impede enzymatic conversion to NAD+, as seen in pterostilbene derivatives with bulky substituents .
  • Bioavailability: Increased lipophilicity from the indole moiety could enhance cellular uptake compared to hydrophilic analogs like nicotinamide mononucleotide .

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